REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][CH:12]([CH2:14][CH2:15][CH2:16][C@H:17]([CH2:19][CH2:20][CH2:21][C@H:22]([CH2:24][CH2:25][CH2:26]/[C:27](=[CH:29]/[CH2:30][OH:31])/[CH3:28])[CH3:23])[CH3:18])[CH3:13].C(N(CC)CC)C>C(Cl)Cl>[CH3:28][C:27]([CH2:26][CH2:25][CH2:24][CH:22]([CH3:23])[CH2:21][CH2:20][CH2:19][CH:17]([CH3:18])[CH2:16][CH2:15][CH2:14][CH:12]([CH3:13])[CH3:11])=[CH:29][CH:30]=[O:31]
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO
|
Name
|
|
Quantity
|
94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After the mixture was stirred for 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
by stirring for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated with methylene chloride
|
Type
|
ADDITION
|
Details
|
the residue was diluted with diethylether
|
Type
|
WASH
|
Details
|
the solution was washed saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |